(2,2-Dimethylcyclopentyl)benzene

Description

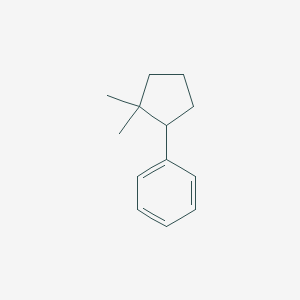

(2,2-Dimethylcyclopentyl)benzene is an aromatic hydrocarbon featuring a benzene ring substituted with a cyclopentyl group bearing two methyl groups at the 2-position. Its molecular formula is C₁₃H₁₈, with a calculated molecular weight of 174.28 g/mol. The compound’s structure combines the aromatic stability of benzene with the steric effects of the dimethyl-substituted cyclopentyl moiety. This configuration imparts unique physicochemical properties, such as enhanced hydrophobicity and conformational rigidity, making it a candidate for applications in organic synthesis, material science, and specialty solvents .

Propriétés

Numéro CAS |

19960-99-7 |

|---|---|

Formule moléculaire |

C13H18 |

Poids moléculaire |

174.28 g/mol |

Nom IUPAC |

(2,2-dimethylcyclopentyl)benzene |

InChI |

InChI=1S/C13H18/c1-13(2)10-6-9-12(13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |

Clé InChI |

ULFKDLLDIXVBFH-UHFFFAOYSA-N |

SMILES |

CC1(CCCC1C2=CC=CC=C2)C |

SMILES canonique |

CC1(CCCC1C2=CC=CC=C2)C |

Synonymes |

2,2-Dimethylcyclopentylbenzene |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Comparative Insights

Substituent Effects :

- The chloromethyl group in [2-(Chloromethyl)cyclopentyl]benzene introduces polarity and reactivity, making it suitable for nucleophilic substitution reactions . In contrast, the dimethyl groups in the target compound enhance steric hindrance and hydrophobicity.

- Halogenated analogs like (2,2-Dichloro-1-methylcyclopropyl)benzene exhibit higher density and reactivity due to cyclopropane ring strain and electronegative chlorine atoms .

Ring Size and Saturation :

- The cyclopropane ring in (2,2-Dichloro-1-methylcyclopropyl)benzene is more strained than the cyclopentyl group, leading to distinct thermal and chemical stability profiles.

- 3-Methyl-2-phenylcyclopentene contains a double bond, enabling polymerization or Diels-Alder reactions, unlike the saturated cyclopentyl group in the target compound .

Alkyl Chain Length :

- (5-Cyclopentylpentyl)benzene ’s extended alkyl chain increases molecular weight and lipophilicity, favoring applications in surfactants or lubricants .

Aromatic vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.